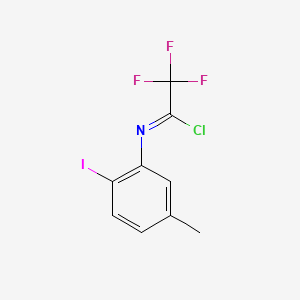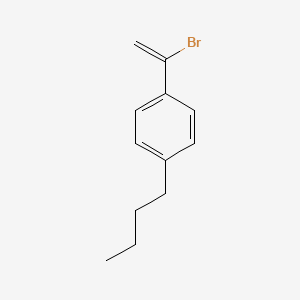![molecular formula C12H16N2O3 B13704181 4-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13704181.png)
4-[(3-Nitrophenyl)amino]cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Nitrophenyl)amino]cyclohexanol is an organic compound that features a cyclohexanol ring substituted with a 3-nitrophenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Nitrophenyl)amino]cyclohexanol typically involves the reaction of cyclohexanol with 3-nitroaniline under specific conditions. One common method includes the use of a catalyst to facilitate the nucleophilic substitution reaction, where the amino group of 3-nitroaniline attacks the hydroxyl group of cyclohexanol, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(3-Nitrophenyl)amino]cyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrocyclohexanone, while reduction can produce aminocyclohexanol derivatives.
Aplicaciones Científicas De Investigación
4-[(3-Nitrophenyl)amino]cyclohexanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(3-Nitrophenyl)amino]cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various chemical interactions, influencing the compound’s biological activity. The cyclohexanol moiety may also play a role in modulating the compound’s overall effect by affecting its solubility and stability.
Comparación Con Compuestos Similares
trans-4-Aminocyclohexanol: This compound is structurally similar but lacks the nitrophenyl group, resulting in different chemical properties and applications.
Cyclohexanol: A simpler compound that serves as a precursor in the synthesis of more complex derivatives like 4-[(3-Nitrophenyl)amino]cyclohexanol.
Uniqueness: this compound is unique due to the presence of both the cyclohexanol and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
4-(3-nitroanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H16N2O3/c15-12-6-4-9(5-7-12)13-10-2-1-3-11(8-10)14(16)17/h1-3,8-9,12-13,15H,4-7H2 |
Clave InChI |
QICXUFJZYJEROS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NC2=CC(=CC=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


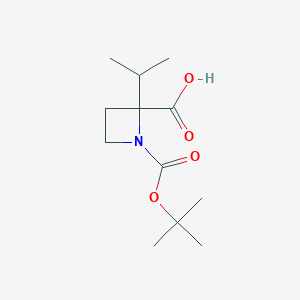
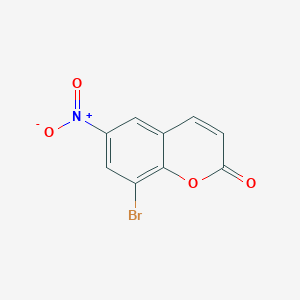

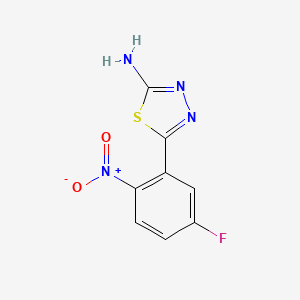
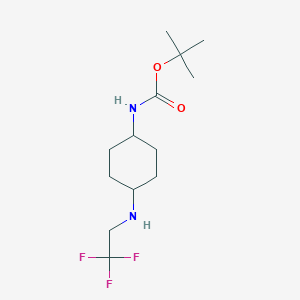
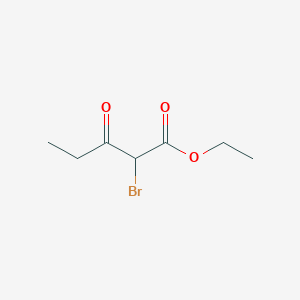
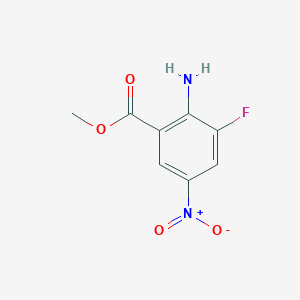

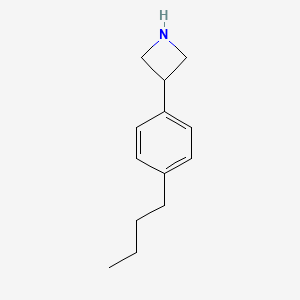
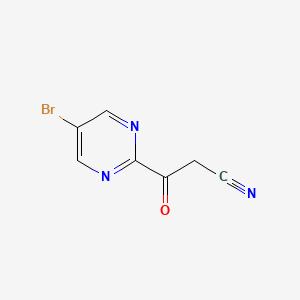
![[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13704156.png)
